molecular formula C12H14ClN5O4 B607738 GS-441524 HCl CAS No. 2378280-82-9

GS-441524 HCl

Numéro de catalogue: B607738
Numéro CAS: 2378280-82-9
Poids moléculaire: 327.725
Clé InChI: RUKJXQWRCFJDMA-BITRNDABSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GS-441524 is a potent inhibitor of feline infectious peritonitis (FIP) virus with an EC50 of 0.78 μM.. GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. GS-441524 is a molecular precursor to a pharmacologically active nucleoside triphosphate molecule. These analogs act as an alternative substrate and RNA-chain terminator of viral RNA dependent RNA polymerase. GS-441524 was non-toxic in feline cells at concentrations as high as 100 uM and effectively inhibited FIPV replication in cultured CRFK cells and in naturally infected feline peritoneal macrophages at concentrations as low as 1 uM. Note: GS-441524 is an active metabolite of Remdesivir.

Applications De Recherche Scientifique

Antiviral Treatment for Feline Infectious Peritonitis

FIP Treatment Efficacy

GS-441524 has been extensively studied as a treatment for FIP, a severe viral disease in cats caused by feline coronavirus. Research indicates that GS-441524 is effective at inhibiting the replication of feline infectious peritonitis virus (FIPV) in vitro and in vivo. A key study demonstrated that GS-441524 was non-toxic to feline cells at concentrations up to 100 µM and effectively inhibited FIPV replication in cultured cells, with an effective concentration (EC50) determined through nonlinear regression analysis .

Dosage and Administration

The optimal dosage for treating FIP in cats is reported to be between 2.0 mg/kg to 4.0 mg/kg administered subcutaneously once daily for at least 12 weeks. In clinical settings, this treatment has shown high efficacy, with many cats recovering from severe forms of the disease .

StudyDosage (mg/kg)Administration MethodDurationOutcome
2.0 - 4.0Subcutaneous12 weeksHigh efficacy against FIP
5.0Intravenous/Subcutaneous5 daysMonitored for toxicity

Potential Applications Against SARS-CoV-2

Inhibition of SARS-CoV-2

Recent studies have investigated the use of GS-441524 in combating SARS-CoV-2, the virus responsible for COVID-19. Preclinical trials have shown that GS-441524, particularly in combination with other compounds like GC376, effectively inhibits the proliferation of SARS-CoV-2 in mouse models . The pharmacokinetics of GS-441524 suggest that it could be developed as an oral treatment option for COVID-19, with favorable absorption and distribution characteristics noted in various animal models .

Pharmacokinetic Properties

The pharmacokinetic profile of GS-441524 indicates low to moderate plasma clearance rates across different species, with oral bioavailability ranging from approximately 8% in monkeys to 85% in dogs. These findings support its potential use as an antiviral agent in humans .

Safety and Toxicity Studies

Toxicity Assessments

Safety evaluations have been conducted to assess the toxicity of GS-441524 when administered to laboratory cats and mice. In one study, no significant acute toxicity was observed following intravenous or subcutaneous administration at specified dosages . Long-term studies are ongoing to further establish the safety profile of GS-441524.

Propriétés

Numéro CAS

2378280-82-9

Formule moléculaire

C12H14ClN5O4

Poids moléculaire

327.725

Nom IUPAC

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile hydrochloride

InChI

InChI=1S/C12H13N5O4.ClH/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8;/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16);1H/t7-,9-,10-,12+;/m1./s1

Clé InChI

RUKJXQWRCFJDMA-BITRNDABSA-N

SMILES

N#C[C@@]1(C2=CC=C3C(N)=NC=NN32)O[C@H](CO)[C@@H](O)[C@H]1O.[H]Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GS-441524 HCl;  GS-441524 hydrochloride;  GS-441524;  GS441524;  GS 441524;  Remdesivir-metabolite, GS-5734-metabolite;  GS5734-metabolite;  GS 5734-metabolite; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GS-441524 HCl
Reactant of Route 2
GS-441524 HCl
Reactant of Route 3
GS-441524 HCl
Reactant of Route 4
GS-441524 HCl
Reactant of Route 5
GS-441524 HCl
Reactant of Route 6
GS-441524 HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.